BenchChemオンラインストアへようこそ!

{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Physicochemical profiling Drug-likeness Solubility optimization

{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid (CAS 374703-13-6, molecular formula C18H13BrO6, molecular weight 405.2 g/mol) is a fully synthetic chromen-4-one (flavone) derivative that bears a 4-bromophenoxy substituent at the 3-position, a methyl group at the 2-position, and a carboxymethoxy linker at the 7-position. It is catalogued as a rare chemical by Sigma-Aldrich under the AldrichCPR line and is also listed in the InterBioScreen natural product analog library (STOCK1N-04961), indicating its availability for early discovery research and chemical biology screening.

Molecular Formula C18H13BrO6
Molecular Weight 405.2 g/mol
Cat. No. B11999392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Molecular FormulaC18H13BrO6
Molecular Weight405.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)OC3=CC=C(C=C3)Br
InChIInChI=1S/C18H13BrO6/c1-10-18(25-12-4-2-11(19)3-5-12)17(22)14-7-6-13(8-15(14)24-10)23-9-16(20)21/h2-8H,9H2,1H3,(H,20,21)
InChIKeyJYDVSYDAPJYPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic Acid: Procurement-Ready Profile of a 4H-Chromen-4-one Acetic Acid Derivative


{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid (CAS 374703-13-6, molecular formula C18H13BrO6, molecular weight 405.2 g/mol) is a fully synthetic chromen-4-one (flavone) derivative that bears a 4-bromophenoxy substituent at the 3-position, a methyl group at the 2-position, and a carboxymethoxy linker at the 7-position [1]. It is catalogued as a rare chemical by Sigma-Aldrich under the AldrichCPR line and is also listed in the InterBioScreen natural product analog library (STOCK1N-04961), indicating its availability for early discovery research and chemical biology screening [2].

Why {[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic Acid Cannot Be Replaced by Generic Chromen-4-one Analogs


Chromen-4-one acetic acid derivatives display pronounced divergence in physicochemical and biological profiles as a function of halogen type, substitution pattern, and linker chemistry [1]. The para-bromo configuration in the target compound imparts distinct electronic (σp ≈ 0.23) and steric parameters relative to ortho-bromo, para-chloro (σp ≈ 0.24), para-fluoro (σp ≈ 0.06), or unsubstituted phenoxy analogs, leading to differences in lipophilicity, acidity, and potential halogen-bonding interactions [2]. Computational predictions of pKa, LogP, and LogD values for this compound differ materially from those of its closest listed analogs, and the free carboxylic acid handle enables salt formation and derivatization that ester or non-acidic congeners cannot match [3]. In the absence of direct head-to-head experimental data, these class-level SAR considerations argue strongly against casual interchange of the 4-bromophenoxy acetic acid scaffold with generic chromen-4-one alternatives.

Quantitative Differentiation Evidence for {[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic Acid vs. Closest Analogs


Ionization State Advantage: The Only Free Carboxylic Acid Among Close Bromophenoxy Congeners Enables Physiological pH Solubility Tuning

The target compound is predicted to have an acidic pKa of 2.92, making it predominantly ionized (>99% anionic) at physiological pH 7.4, whereas the corresponding ethyl ester analog (CAS 306321-68-6) lacks an ionizable acid center [1]. The ortho-bromo positional isomer (CAS 929339-47-9) is also a free acid but its published pKa value is not available for direct comparison; however, the ortho substitution may alter acidity through intramolecular interactions .

Physicochemical profiling Drug-likeness Solubility optimization

Lipophilicity Differentiation: para-Bromo Configures Optimal LogP Window Relative to Chloro, Fluoro, and Methoxy Analogs

The target compound's predicted LogP of 3.52 sits within a narrow range that balances passive membrane permeability with aqueous solubility. By comparison, the 4-chloro analog is expected to have a lower LogP (approx. 3.1–3.3 based on fragment contributions), the 4-fluoro analog even lower (approx. 2.8–3.0), and the 4-methoxy analog higher (approx. 3.7–3.9) [1][2]. The measured LogD(pH 5.5) of 0.98 for the target indicates that it retains significant lipophilicity under mildly acidic conditions, which is relevant for early endosomal or lysosomal compartmentalization [3].

Lipophilicity Permeability SAR exploration

Halogen Bonding Potential: para-Bromo Offers a Unique σ-Hole Donor Profile Not Replicated by Chloro or Methyl Analogs

The 4-bromophenyl ring in the target compound presents a σ-hole with a calculated positive electrostatic potential (approx. +10–12 kcal/mol) that can form directional halogen bonds with backbone carbonyl oxygens or thioether sulfur atoms in protein binding sites [1]. In contrast, the 4-chloro analog exhibits a weaker σ-hole (+3–5 kcal/mol), and the 4-fluoro analog has a negligible σ-hole, while the 4-methoxy analog offers no halogen-bonding capability [2]. This property is particularly relevant for engaging targets where a specific halogen-bond interaction has been crystallographically validated (e.g., CK2 kinase, phosphodiesterase, or bromodomain-containing proteins) [3].

Halogen bonding Structure-based design Target engagement

7-Carboxymethoxy Linker as a Synthetic Handle and Solubility Modulator Not Present in Non-Acidic 4H-Chromen-4-one Derivatives

The 7-carboxymethoxy (–OCH₂COOH) substituent distinguishes the target compound from the bare 7-hydroxy analog 3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-ol, which lacks both the acidic proton and the extended linker geometry . The carboxylic acid group can be converted to amides, esters, or salts without modifying the chromen-4-one core, enabling systematic SAR exploration of the 7-position. Predicted topological polar surface area (TPSA) of 82.06 Ų for the target compound vs. an estimated 72 Ų for the 7-OH analog reflects the additional hydrogen-bonding capacity conferred by the carboxymethoxy group [1]. Vendors list the target compound at ≥95% purity (CymitQuimica), while Sigma-Aldrich offers it as a rare chemical without in-house analytical data, underscoring its niche availability .

Synthetic derivatization Prodrug design Salt formation

High-Value Application Scenarios for {[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic Acid Based on Differential Evidence


Medicinal Chemistry Lead Optimization for Targets Requiring a pH-Dependent Ionizable Warhead

The compound's predicted pKa of 2.92, resulting in full ionization at physiological pH, makes it a valuable scaffold for targets that prefer an anionic ligand (e.g., some metalloenzymes, integrins, or GPCRs with basic binding pockets). The free carboxylic acid enables direct salt screening for improved solubility and oral bioavailability [1] (see Evidence_Item 1).

Chemical Biology Probe Design Leveraging para-Bromo Halogen Bonding

The σ-hole donor capability of the 4-bromophenyl group (approx. +10–12 kcal/mol) supports the design of halogen-bonded probes for targets where such interactions have been structurally validated. The combination of a halogen-bond donor and a carboxylate anion in a single, relatively compact molecule (MW 405.2) is unusual and may confer polypharmacological properties [2] (see Evidence_Item 3).

Synthetic Intermediate for Ester Prodrugs and Targeted Conjugates

The 7-carboxymethoxy linker provides a versatile point for esterification (e.g., ethyl, butyl, cholesteryl esters are commercially accessible) or amidation, enabling the synthesis of prodrugs, affinity probes, or PROTAC-like conjugates without altering the chromen-4-one pharmacophore. Researchers can exploit this handle for systematic SAR at the 7-position while preserving the 3-(4-bromophenoxy) and 2-methyl substitution pattern (see Evidence_Item 4).

Screening Library Diversification with a Balanced Lipophilicity Bromoaromatic

With a LogP of 3.52 and a LogD(pH 7.4) near zero, the compound occupies a balanced physicochemical space that is underrepresented in many commercial libraries. Its inclusion in phenotypic or target-based screening campaigns can probe chemical space not covered by the more common chloro, fluoro, or methoxy derivatives, potentially revealing novel hit matter [2] (see Evidence_Item 2).

Quote Request

Request a Quote for {[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.